Chasmanine

Übersicht

Beschreibung

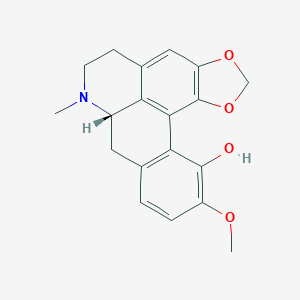

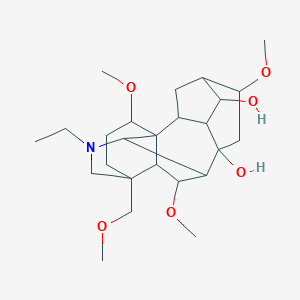

Chasmanine is an alkaloid isolated from the roots of Aconitum crassicaule . It contains four methoxyl and two hydroxyl groups as well as an imino-ethyl .

Synthesis Analysis

The total synthesis of Chasmanine has been reported in several studies . The synthesis process is stereo- and regiospecific, and it involves a series of chemical reactions, including the addition of benzyl vinyl ether to an o-quinone intermediate .

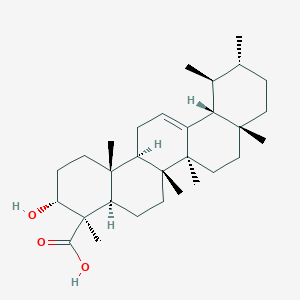

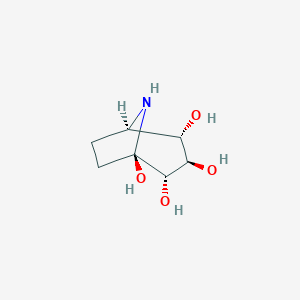

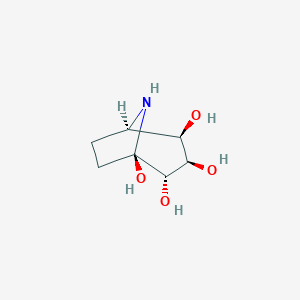

Molecular Structure Analysis

The molecular structure of Chasmanine is C25H41NO6 . The structure was confirmed by spectral analysis utilizing UV, IR, MS, and NMR .

Chemical Reactions Analysis

Chasmanine undergoes the usual pyrolytic reaction and the unsaturated product, pyrochasmanine, gives rise to an acid-catalyzed allylic rearrangement product, isopyrochasmanine .

Physical And Chemical Properties Analysis

Chasmanine has a molecular weight of 451.60 and a formula of C25H41NO6 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 552.9±50.0 °C at 760 mmHg, and vapour pressure of 0.0±3.4 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

- Technical Parameters: EC50 value of 0.10 mg/cm² for the most potent derivative . Results Summary:

- Environmental Impact: Reduced use of chemical pesticides, promoting ecological balance .

- Therapeutic Index: Some species containing Chasmanine have shown significant pharmacological properties for various diseases .

Biotechnology

Scientific Field

- Product Development: Contribution to the creation of genetically modified organisms and novel pharmaceuticals .

- Pest Control Efficiency: Effective in reducing pest populations without harming beneficial insects .

- Sustainability: Offers a more sustainable alternative to synthetic pesticides .

- Structural Insights: Determination of functional groups and molecular framework .

- Synthetic Pathways: Development of new synthetic routes for alkaloid production .

- Drug Efficacy: Potential use in treating various ailments with a high therapeutic index .

- Safety Profile: Determination of safe dosage levels and possible side effects .

- Kidney Health Improvement: Showed improvement in renal function and protection against nephrotoxic agents .

- Heart Health: Indicated beneficial effects on cardiac function and potential in treating heart conditions .

- Cytotoxicity: Some derivatives have shown strong cytotoxicity, indicating potential as cancer therapeutics .

- Nanoparticle Efficiency: Contributed to the development of nanoparticles for targeted drug delivery and diagnostics .

Safety And Hazards

Eigenschaften

IUPAC Name |

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBODJJZRZFZBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964898 | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toroko base II | |

CAS RN |

5066-78-4 | |

| Record name | Chasmanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

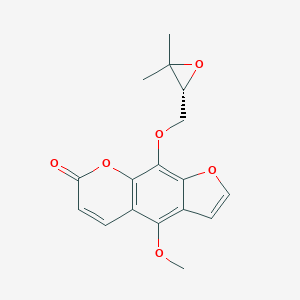

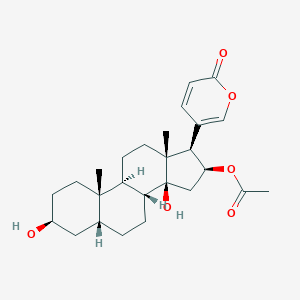

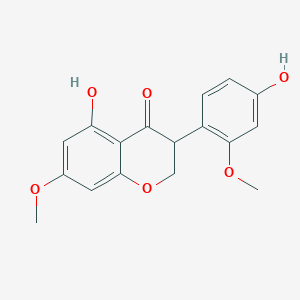

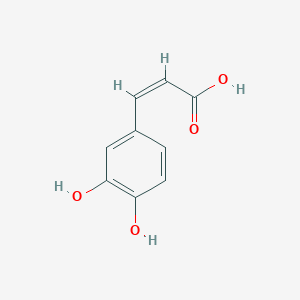

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.